2,4-Diaminophenol hydrochloride
CAS No.: 1794-30-5
Cat. No.: VC14446600
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794-30-5 |
|---|---|
| Molecular Formula | C6H9ClN2O |
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | 2,4-diaminophenol;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,7-8H2;1H |
| Standard InChI Key | VPMMJSPGZSFEAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)N)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2,4-Diaminophenol hydrochloride is a dihydrochloride salt of 2,4-diaminophenol, featuring a phenolic core with amine groups at the 2- and 4-positions. The compound’s planar structure facilitates interactions with oxidizing agents and metal ions, critical for its role in redox reactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 137-09-7 | |
| Molecular Formula | ||
| IUPAC Name | 2,4-Diaminophenol dihydrochloride | |
| SMILES Notation | [H+].[H+].[Cl-].[Cl-].NC1=CC=C(O)C(N)=C1 | |
| InChI Key | KQEIJFWAXDQUPR-UHFFFAOYSA-N |
The molecule’s topology includes five hydrogen bond donors and three acceptors, contributing to its solubility in polar solvents like water (27.5 g/100 mL at 15°C) . Computational analyses estimate a topological polar surface area of 72.3 Ų, indicative of moderate permeability .
Synthesis and Manufacturing
Reduction of 2,4-Dinitrophenol
The industrial synthesis of 2,4-diaminophenol hydrochloride involves the catalytic hydrogenation of 2,4-dinitrophenol, as outlined in patent US4323708A . The reaction proceeds via a two-step reduction:
Key process parameters include:
-
Catalyst: Palladium on carbon (Pd/C) at 1–5 wt% loading.
-
Temperature: 50–80°C under hydrogen pressure (3–5 atm).
This method avoids hazardous intermediates, aligning with green chemistry principles.
Physical and Chemical Properties
Thermodynamic and Solubility Data
The compound decomposes at approximately 280°C without melting, a behavior attributed to intramolecular hydrogen bonding . Its solubility profile is pH-dependent, with optimal dissolution in acidic aqueous media:
| Solvent | Solubility (g/100 mL) | Conditions |
|---|---|---|
| Water | 27.5 | 15°C, pH 2–4 |
| Ethanol | 4.8 | 25°C |
| Diethyl Ether | <0.1 | 25°C |
Stability studies indicate susceptibility to oxidation, necessitating storage in amber glass containers under inert gas .
Toxicological Profile
Acute and Subchronic Toxicity
Animal studies highlight dose-dependent toxicity:
| Species | Route | LD/LDLo | Effect |
|---|---|---|---|
| Rat | Oral | 240 mg/kg | Lethal |
| Mouse | Intraperitoneal | 50 mg/kg | Hypoactivity, convulsions |
Subchronic exposure in rats (6,500 mg/kg over 13 weeks) induced hepatic necrosis and renal tubular degeneration . Mutagenicity assays in Salmonella typhimurium (330 ng/plate) and mouse lymphocytes (2 mg/L) revealed clastogenic potential .
Applications and Industrial Uses
Photographic Development
As a high-temperature developer, 2,4-diaminophenol hydrochloride reduces silver halides to metallic silver in alkaline solutions. Its rapid action enables use in X-ray films, though instability in solution limits shelf life .
Hair Dye Formulations
The compound oxidizes to quinone-imine intermediates upon reaction with hydrogen peroxide, forming permanent hair colorants. Commercial formulations utilize concentrations of 0.5–2.0% w/v for chestnut to black shades .
Pharmaceutical Intermediate
Serving as a precursor to antipsychotics (e.g., phenothiazines), it undergoes electrophilic substitution to introduce sulfhydryl or alkyl groups .
Regulatory and Environmental Considerations
Global Regulatory Status
Ecotoxicological data remain sparse, necessitating precautionary measures to prevent aquatic contamination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume